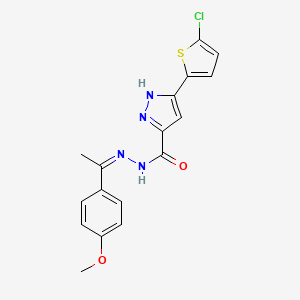

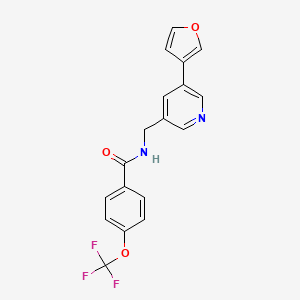

1-cyclopentyl-N-phenyl-1H-1,2,3-benzotriazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-cyclopentyl-N-phenyl-1H-1,2,3-benzotriazole-5-carboxamide” is a derivative of benzotriazole . Benzotriazole is a versatile synthetic auxiliary that has been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance .

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives is characterized by a benzotriazole fragment that confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds . The benzotriazole moiety acts as an enabling group conveying its unique electronic, steric, and stereoelectronic properties to the surroundings .Chemical Reactions Analysis

Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence . Four major properties of the benzotriazole fragment interplay and are responsible for the synthetic versatility of its derivatives: (1) excellent leaving group ability, (2) electron-donating or electron-withdrawing character, (3) stabilization of α-negative charges, and (4) stabilization of radicals .Physical And Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives are influenced by the benzotriazole fragment. It is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . The average mass of 1-Phenyl-1H-benzotriazole, a related compound, is 195.220 Da .科学的研究の応用

Synthesis of Metal Passivators and Light-sensitive Materials

5,5′-Methylene-bis(benzotriazole) is highlighted for its role in the synthesis of metal passivators and light-sensitive materials. A practical method for its preparation involves environmentally benign processes, showcasing its relevance in green chemistry and material science applications (Haining Gu et al., 2009).

Supramolecular Chemistry and Biomedical Applications

Benzene-1,3,5-tricarboxamide derivatives (BTAs) are utilized in supramolecular chemistry for their self-assembly into nanometer-sized structures and in biomedical applications. This versatility underscores the potential of benzotriazole derivatives in nanotechnology and polymer processing (S. Cantekin et al., 2012).

Cytochrome P450 Isoform Inhibition

The role of benzotriazole derivatives in modulating Cytochrome P450 (CYP) enzymes presents an avenue for drug-drug interaction studies and the development of selective chemical inhibitors, with implications in pharmacology and toxicology (S. C. Khojasteh et al., 2011).

Antioxidant and Anti-inflammatory Agents

Research on benzofused thiazole derivatives has demonstrated their potential as antioxidant and anti-inflammatory agents. This highlights the therapeutic possibilities of benzotriazole-related compounds in treating oxidative stress and inflammation-related disorders (Dattatraya G. Raut et al., 2020).

Corrosion Inhibition

1,2,3-Benzotriazole and its derivatives have been reviewed for their application as effective corrosion inhibitors for iron and steels. This underlines the significance of such compounds in materials science, particularly in anticorrosion technologies (Y. Kuznetsov, 2020).

作用機序

The mechanism of action of benzotriazole derivatives in biological systems is due to the combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors . Such diverse non-covalent interactions endow benzotriazole derivatives with a broad spectrum of biological properties .

将来の方向性

Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . They have also found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells . Therefore, the future research directions could include exploring the potential applications of “1-cyclopentyl-N-phenyl-1H-1,2,3-benzotriazole-5-carboxamide” in these areas.

特性

IUPAC Name |

1-cyclopentyl-N-phenylbenzotriazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O/c23-18(19-14-6-2-1-3-7-14)13-10-11-17-16(12-13)20-21-22(17)15-8-4-5-9-15/h1-3,6-7,10-12,15H,4-5,8-9H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPUZRRXEMWVQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=CC=C4)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2579945.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2579946.png)

![2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B2579948.png)

![5-ethyl-N-isobutyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2579952.png)

![Methyl 2-[2-[2-(4-chlorophenoxy)acetyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2579954.png)

![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2579957.png)

![tert-Butyl N-[1-(pyrimidin-2-yl)piperidin-4-yl]methylcarbamate](/img/structure/B2579959.png)